molecular formula C11H16N2OS B5697532 3-(2-Ethoxyphenyl)-1,1-dimethylthiourea

3-(2-Ethoxyphenyl)-1,1-dimethylthiourea

Cat. No.: B5697532
M. Wt: 224.32 g/mol
InChI Key: BVMHGKVXZCHCFA-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)-1,1-dimethylthiourea is a chemical compound for research use only. Thiourea derivatives are an area of significant interest in scientific research due to their diverse biological activities and applications in organic synthesis . Studies on various thiourea analogs have shown that these compounds can exhibit a range of valuable properties, such as acting as antioxidants by scavenging free radicals like ABTS and DPPH , and serving as inhibitors for specific enzymes like β-glucuronidase (EcGUS), which is relevant in studying gastrointestinal adverse events and drug metabolism . Furthermore, some thiourea derivatives have been explored as reactive oxygen species (ROS) scavengers in experimental models, helping to mitigate oxidative stress in biological systems . The structure of thiourea derivatives, often featuring nitrogen and sulfur atoms, also makes them suitable for forming stable complexes with various metal ions, which can be useful in catalysis and materials science . Researchers value this class of compounds for its versatility and potential as a scaffold in medicinal chemistry and drug discovery efforts.

Properties

IUPAC Name

3-(2-ethoxyphenyl)-1,1-dimethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-4-14-10-8-6-5-7-9(10)12-11(15)13(2)3/h5-8H,4H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMHGKVXZCHCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenyl)-1,1-dimethylthiourea typically involves the reaction of 2-ethoxyaniline with dimethylthiocarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)-1,1-dimethylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

3-(2-Ethoxyphenyl)-1,1-dimethylthiourea has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)-1,1-dimethylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Analysis

Key structural analogs include:

Compound Name Substituent(s) Twist Angle (°) Key Interactions
3-(4-Chlorophenyl)-1,1-dimethylthiourea 4-Cl 55.89–58.01 N–H⋯S chains along [001]
1,1-Dimethyl-3-phenylthiourea H (no substituent) ~58 Planar dimethylthiourea
1-(2-Methoxyphenyl)-3-allylthiourea 2-OCH₃, allyl Not reported Likely similar H-bonding
3-(3,5-Dinitrobenzoyl)-1,1-dimethylthiourea 3,5-(NO₂)₂, benzoyl Not reported Co-crystal with amide
  • Twist Angles: The 4-chloro and unsubstituted phenyl analogs exhibit twist angles of ~55–58° between the aryl and thiourea planes, driven by steric repulsion and electronic effects .
  • Hydrogen Bonding : In 3-(4-chlorophenyl)-1,1-dimethylthiourea, N–H⋯S interactions form supramolecular chains (N⋯S = 3.53–3.55 Å), critical for crystal packing . The ethoxy derivative may exhibit weaker H-bonding due to steric hindrance from the ortho substituent.

Physicochemical Properties

  • The ethoxy group enhances organic solubility compared to chloro analogs, as seen in 3-(p-chlorophenyl)-1,1-dimethylthiourea, which is alcohol-soluble .
  • Thermal Stability: Electron-withdrawing groups (e.g., –NO₂ in 3,5-dinitrobenzoyl derivatives) increase thermal stability, while alkoxy groups (e.g., –OCH₃, –OCH₂CH₃) may lower melting points due to reduced crystal lattice energy .

Q & A

Q. How can molecular dynamics (MD) simulations enhance understanding of the compound’s membrane permeability?

  • Methodological Answer :
  • Run MD simulations (e.g., GROMACS) in lipid bilayers to calculate free-energy profiles.
  • Compare with experimental PAMPA (Parallel Artificial Membrane Permeability Assay) results.
  • Adjust force fields (e.g., CHARMM36) to account for sulfur-containing moieties. Validate with analogs like 1-hexyl-3-phenyl-2-thiourea .

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